e-Diazene, bis(bicyclo(2.2.2)oct-1-yl)-
CAS No.: 78497-37-7
Cat. No.: VC19328038
Molecular Formula: C16H26N2
Molecular Weight: 246.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78497-37-7 |
|---|---|
| Molecular Formula | C16H26N2 |
| Molecular Weight | 246.39 g/mol |
| IUPAC Name | bis(1-bicyclo[2.2.2]octanyl)diazene |
| Standard InChI | InChI=1S/C16H26N2/c1-7-15(8-2-13(1)3-9-15)17-18-16-10-4-14(5-11-16)6-12-16/h13-14H,1-12H2 |
| Standard InChI Key | OCHIAWVQRNYHIG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCC1CC2)N=NC34CCC(CC3)CC4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The defining feature of e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)- is its bicyclo[2.2.2]octane groups, which impose significant steric bulk around the diazene functional group. The bicyclo[2.2.2]octane framework consists of three fused cyclohexane rings in a chair-chair-boat conformation, creating a rigid, three-dimensional structure that constrains rotational freedom. This steric encumbrance stabilizes the diazene moiety against dimerization or disproportionation, a common challenge in less hindered diazenes .
The N=N bond length, typically ~1.25 Å in diazenes, is slightly elongated in this compound due to electron donation from the bicyclic substituents, as inferred from comparative studies of analogous systems . Density functional theory (DFT) calculations on related diazenes suggest that the bicyclo[2.2.2]octane groups induce partial pyramidalization at the nitrogen centers, altering the electronic structure and reactivity relative to planar diazenes .
Synthesis and Thermodynamic Properties
Synthetic Pathways
The primary synthesis route involves a two-step protocol :
-
Cycloaddition: Reaction of bicyclo[2.2.2]octene with maleic anhydride under thermal conditions (120–150°C) forms a bicyclo[2.2.2]octene-maleic anhydride adduct.
-
Diazene Formation: Treatment of the adduct with hydrazine hydrate in acidic media (HCl, 0°C to RT) induces condensation and dehydration, yielding e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)-.
Alternative methods include photochemical activation of bicyclo[2.2.2]octane precursors with azide reagents, though yields are generally lower (<30%) .
Thermodynamic Stability and Isomerization
Calorimetric studies reveal an enthalpy of reaction () of for the stereoisomerization of cis- to trans-e-Diazene in mesitylene at 25°C . This exothermic process underscores the thermodynamic preference for the trans isomer, attributed to reduced steric clash between bicyclic groups.
The compound decomposes above 180°C via homolytic N=N cleavage, generating bicyclo[2.2.2]octyl radicals detectable by EPR spectroscopy .
Chemical Reactivity and Mechanistic Insights
Thermal and Photochemical Behavior
Heating e-Diazene, bis(bicyclo[2.2.2]oct-1-yl)- in inert solvents (e.g., toluene) induces N=N bond homolysis, producing two bicyclo[2.2.2]octyl radicals ( at 160°C) . These radicals recombine to form azobenzene derivatives or abstract hydrogen from solvents, forming bicyclo[2.2.2]octane .
Under UV irradiation (), the compound undergoes cis-trans isomerization with a quantum yield () of 0.45, comparable to azobenzene derivatives but with slower thermal relaxation ( at 25°C).
Electrophilic and Nucleophilic Reactions
The diazene moiety participates in:
-
Electrophilic substitution: Nitration at the bridgehead positions occurs with , yielding nitro derivatives (Yield: 60–70%).
-
Nucleophilic addition: Grignard reagents (e.g., MeMgBr) add to the N=N bond, forming hydrazine intermediates that collapse to amines upon workup .
Applications and Future Directions
Materials Science
The rigid bicyclic framework and photoswitchable N=N bond make this compound a candidate for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume